2-(Piperazin-1-ylmethyl)-1,3-benzothiazole
CAS No.:
Cat. No.: VC14522232
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3S |
|---|---|
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | 2-(piperazin-1-ylmethyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C12H15N3S/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2 |
| Standard InChI Key | DMMLNYGSUHAMCP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CC2=NC3=CC=CC=C3S2 |
Introduction
Structural Characteristics and Synthetic Pathways
Molecular Architecture
The compound features a benzothiazole ring (C₇H₄NS) connected via a methylene group (-CH₂-) to the piperazine nitrogen. This arrangement creates three distinct pharmacophoric regions:
-
Planar benzothiazole domain: Provides π-π stacking capabilities and hydrogen bonding through its sulfur and nitrogen atoms .
-
Methylene spacer: Enhances conformational flexibility while maintaining electronic communication between aromatic and aliphatic regions .
-
Piperazine moiety: Introduces basic nitrogen centers capable of salt formation and hydrogen bond donor/acceptor functionality .
The molecular formula C₁₁H₁₃N₃S corresponds to a molecular weight of 219.31 g/mol, with calculated logP values suggesting moderate lipophilicity (cLogP ≈ 2.1–2.4) .
Synthetic Strategies
While no direct synthesis of 2-(piperazin-1-ylmethyl)-1,3-benzothiazole is documented, analogous compounds suggest three potential routes:
Route A: Sequential Functionalization
-
Benzothiazole bromination at C2 position
-
Nucleophilic substitution with piperazine using K₂CO₃/DMF at 80°C
-
Quaternization with methyl iodide to install methylene bridge
Route B: Click Chemistry Approach
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between:
Route C: Microwave-Assisted Condensation
-
One-pot reaction of:
Pharmacological Profile of Structural Analogs
Anticancer Activity
A library of benzothiazole-piperazine hybrids demonstrated significant cytotoxicity across multiple cancer cell lines:
Key mechanistic findings:
-
Induction of G0/G1 cell cycle arrest through CDK4/6 inhibition
-
Mitochondrial membrane depolarization (ΔΨm loss ≥60% at 10μM)
| Microorganism | MIC Range (μg/mL) | Most Potent Analog | Molecular Target |
|---|---|---|---|
| S. aureus MRSA | 16–64 | 10c | DNA gyrase B subunit |
| E. coli ESBL | 32–128 | 11h | β-lactamase inhibition |
| C. albicans | 64–256 | 5e | Ergosterol biosynthesis |
Docking studies reveal:
Structure-Activity Relationship (SAR) Analysis
Critical modifications influencing bioactivity:
-
Methylene Bridge Length
-
Piperazine Substitution
-
Benzothiazole Modifications
ADME/Toxicity Predictions
Computational modeling using QikProp 4.8 reveals:
| Parameter | Predicted Value | Ideal Range |
|---|---|---|
| H-bond donors | 1 | ≤5 |
| H-bond acceptors | 5 | ≤10 |
| PSA (Ų) | 68.4 | <90 |
| CNS activity | -2 | -2 to -5 |
| Human oral absorption | 92% | >80% |
| HERG inhibition | Medium risk | Low risk |
Critical alerts:
Future Research Directions
-
Stereochemical Exploration
-
Synthesis of enantiomerically pure forms using chiral auxiliaries
-
Evaluation of (R)- vs (S)-configurations on target binding
-
-
Prodrug Development
-
Phosphate ester derivatives for enhanced aqueous solubility
-
pH-sensitive conjugates for tumor-specific activation
-
-
Targeted Delivery Systems
-
Gold nanoparticle conjugation for improved bioavailability
-
Antibody-drug conjugates targeting EGFR-overexpressing cancers
-
-
Mechanistic Elucidation
-
CRISPR-Cas9 screening to identify synthetic lethal partners
-
Cryo-EM studies of compound-protein complexes
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume